7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one
CAS No.: 61342-96-9
Cat. No.: VC15905272
Molecular Formula: C15H19ClN2O
Molecular Weight: 278.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61342-96-9 |
|---|---|
| Molecular Formula | C15H19ClN2O |
| Molecular Weight | 278.78 g/mol |
| IUPAC Name | 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C15H19ClN2O/c1-4-18(5-2)9-13-10(3)17-14-8-11(16)6-7-12(14)15(13)19/h6-8H,4-5,9H2,1-3H3,(H,17,19) |
| Standard InChI Key | BCYMLTXIGVVRPV-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a quinolin-4-one core substituted at positions 2, 3, and 7. Key structural elements include:
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7-Chloro substituent: Enhances electronic stability and influences receptor binding .
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3-Diethylaminomethyl group: Introduces basicity () and potential for hydrogen bonding.
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2-Methyl group: Steric effects modulate conformational flexibility .
The IUPAC name 7-chloro-3-(diethylaminomethyl)-2-methyl-1H-quinolin-4-one precisely reflects this substitution pattern. X-ray crystallography of related quinolin-4-ones reveals planar aromatic systems with substituents adopting equatorial orientations to minimize steric strain .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 278.78 g/mol | |
| Density | 1.14 g/cm³ | |
| Boiling Point | 380.7°C at 760 mmHg | |
| LogP | 3.74 | |
| Aqueous Solubility | <1 mg/mL (25°C) |
Synthesis and Manufacturing
Synthetic Routes
While no published protocol directly describes this compound's synthesis, analogous quinolin-4-ones are typically prepared via:
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Mannich Reaction: Condensation of 7-chloro-2-methyl-1H-quinolin-4-one with diethylamine and formaldehyde under acidic conditions.
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Cyclocondensation: Thermal treatment of -substituted anilines with β-keto esters, followed by chlorination at position 7.
Key challenges include regioselective diethylaminomethylation at position 3 and minimizing -oxide byproducts. Industrial-scale production would require continuous flow reactors to control exothermic amination steps.
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor for:
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Antiparasitic Agents: Functionalization at the 4-keto position generates Schiff base complexes with transition metals .
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Kinase Inhibitors: The diethylaminomethyl side chain permits structural diversification via reductive amination.
Table 2: Comparative Bioactivity of Quinolin-4-one Derivatives
| Compound | Antimalarial IC (nM) | Anticancer IC (μM) | Source |
|---|---|---|---|
| 7-Chloro parent compound | Not tested | Not tested | - |
| Chloroquine | 382 (CQR) | 12.8 (MCF7) | |
| Hybrid tetraoxane derivative | 2.26 | N/A |
Future Perspectives
Research Priorities
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Mechanistic Studies: Elucidate molecular targets via proteomic profiling.
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ADMET Optimization: Improve aqueous solubility through prodrug strategies (e.g., phosphate esters).
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Combination Therapies: Explore synergies with checkpoint inhibitors in oncology models.
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